molecular formula C12H16O B13039302 3-Methyl-1-(3-methylphenyl)butan-2-one

3-Methyl-1-(3-methylphenyl)butan-2-one

Cat. No.: B13039302
M. Wt: 176.25 g/mol
InChI Key: VHRBZPRWFZUFJK-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylphenyl)butan-2-one (CAS 1181615-30-4) is a substituted aromatic ketone with the molecular formula C12H16O and a molecular weight of 176.26 g/mol . This compound is characterized by a butan-2-one backbone attached to a 3-methylphenyl group, where the electron-donating methyl group on the phenyl ring modulates both steric and electronic effects, influencing its overall reactivity and physical properties . In scientific research, this ketone serves as a versatile building block and important intermediate in organic synthesis . Its structure makes it a valuable synthon for exploring novel chemical spaces, particularly in the development of advanced materials and as a precursor in pharmaceutical research . Researchers can utilize this compound in Friedel-Crafts acylation reactions and other transformations to construct more complex molecular architectures . Its potential application extends to the fragrance and flavor industry, where its structural motif contributes to sensory attributes . It is critical to note that this product is intended for research use only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use . This compound is for use in controlled laboratory settings by qualified professionals. All safety data sheet (SDS) information must be reviewed prior to handling.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-methyl-1-(3-methylphenyl)butan-2-one

InChI

InChI=1S/C12H16O/c1-9(2)12(13)8-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3

InChI Key

VHRBZPRWFZUFJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Route

  • Starting Materials: 3-methylacetophenone and butanoyl chloride
  • Catalyst: Lewis acid catalyst such as aluminum chloride (AlCl3)
  • Reaction Conditions:
    • Anhydrous environment to prevent catalyst deactivation
    • Controlled temperature to avoid side reactions (typically low to moderate temperatures)
  • Process:
    The butanoyl chloride undergoes electrophilic acylation on the aromatic ring of 3-methylacetophenone in the presence of AlCl3, yielding 3-Methyl-1-(3-methylphenyl)butan-2-one.
  • Advantages:
    • Straightforward and well-established method
    • High selectivity under optimized conditions
  • Considerations:
    • Requires careful handling of corrosive reagents
    • Generation of acidic waste needing proper disposal

Acid-Catalyzed Condensation and Hydrogenation (Related Method)

While this method is described for closely related compounds such as 3-methyl-4-phenylbutan-2-one, it provides insight into alternative approaches that may be adapted for this compound synthesis:

  • Step 1: Acid-Catalyzed Condensation

    • Reactants: 2-butanone and substituted benzaldehyde (e.g., 3-methylbenzaldehyde)
    • Catalyst: Strong acids such as hydrochloric acid, sulfuric acid, tosic acid, methylsulfonic acid, or glacial acetic acid
    • Conditions:
      • Mass ratio of benzaldehyde to 2-butanone between 1:1.5 and 1:5
      • Catalyst to 2-butanone ratio of 25:100 to 35:100
      • Temperature range 50–80 °C
      • Reaction time 2–5 hours
    • Outcome: Formation of an α,β-unsaturated ketone intermediate (e.g., 3-methyl-4-phenyl-3-alkene-2-butylene ketone) with purity >99% after recrystallization
  • Step 2: Catalytic Hydrogenation

    • Catalyst: 5% palladium on carbon (Pd/C)
    • Solvent: Tetrahydrofuran (THF), methanol, dioxane, ethanol, toluene, or alkanes (hexane, heptane)
    • Catalyst loading: 5–20% relative to intermediate mass
    • Conditions:
      • Temperature 20–50 °C
      • Hydrogen pressure 0.4–0.5 MPa
      • Reaction time 4–5 hours
    • Outcome: Saturated ketone product (e.g., 3-methyl-4-phenylbutan-2-one) with purity >99% after filtration, concentration, and vacuum distillation

This two-step method, while reported for positional isomers, demonstrates a viable pathway for preparing structurally similar ketones with high purity and yield.

Method Starting Materials Catalyst/Conditions Key Steps Purity Achieved Notes
Friedel-Crafts Acylation 3-methylacetophenone, butanoyl chloride AlCl3, anhydrous, controlled temperature Electrophilic acylation High Established, requires acid handling
Acid-Catalyzed Condensation + Hydrogenation 2-butanone, 3-methylbenzaldehyde Strong acid catalysts (HCl, H2SO4, etc.), Pd/C, H2, 20–50 °C, 0.4–0.5 MPa Condensation → Recrystallization → Hydrogenation → Purification >99% Two-step, scalable, high purity
  • The Friedel-Crafts acylation is the classical approach for synthesizing aromatic ketones including this compound, offering good yields and selectivity when reaction parameters are controlled.
  • Acid-catalyzed condensation followed by catalytic hydrogenation, adapted from methods for positional isomers, provides a route to high-purity products, with the advantage of milder hydrogenation conditions and solvent versatility.
  • Industrial production favors continuous flow processes with optimized catalysts to enhance efficiency and reduce environmental impact.
  • Purification typically involves recrystallization and vacuum distillation to achieve purity levels above 99%, critical for pharmaceutical and fine chemical applications.

The preparation of this compound is well-established through Friedel-Crafts acylation of 3-methylacetophenone with butanoyl chloride under Lewis acid catalysis. Alternative methods involving acid-catalyzed condensation of 2-butanone with substituted benzaldehydes followed by catalytic hydrogenation offer high purity and scalable routes. Both approaches require careful control of reaction conditions and purification steps to ensure product quality suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-methylphenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: 3-Methyl-1-(3-methylphenyl)butanoic acid.

    Reduction: 3-Methyl-1-(3-methylphenyl)butan-2-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

3-Methyl-1-(3-methylphenyl)butan-2-one serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, including:

  • Oxidation : Producing carboxylic acids or ketones.
  • Reduction : Yielding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution : Leading to nitrated, sulfonated, or halogenated derivatives.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic properties. Its structural characteristics suggest it may interact with specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

Fragrance and Flavor Industry

Due to its aromatic characteristics, this compound is utilized in the production of fragrances and flavors. Its pleasant scent profile makes it suitable for incorporation into cosmetic formulations and consumer products.

Case Study 1: Enzyme-Catalyzed Reactions

Research has shown that this compound can be effectively used in enzyme-catalyzed reactions. For instance, studies involving Baeyer-Villiger monooxygenases demonstrated that this compound could be resolved into enantiomers with high selectivity (E value = 119), indicating its utility in asymmetric synthesis .

Case Study 2: Antioxidant Activity

Similar compounds have been studied for their antioxidant properties. For example, zingerone (4-(4-hydroxy-3-methylphenyl)butan-2-one) has shown protective effects against oxidative stress in diabetic models. This suggests that structural analogs like this compound may also exhibit beneficial effects on metabolic disorders .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-methylphenyl)butan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

3-Methyl-1-phenyl-2-butanone (Benzyl Isopropyl Ketone, CAS 2893-05-2)

  • Structure : Phenyl group instead of 3-methylphenyl.
  • Physical Properties :
    • Boiling point: 237°C
    • Density: 0.958 g/cm³
    • Refractive index: 1.498
  • Chemical Behavior : The absence of a methyl group on the phenyl ring reduces steric hindrance and electron-donating effects compared to 3-methyl-1-(3-methylphenyl)butan-2-one. This likely results in higher reactivity in electrophilic aromatic substitution reactions.
  • Applications : Used as a chemical intermediate in organic synthesis .

4-(4-Hydroxyphenyl)butan-2-one (CAS 5471-51-2)

  • Structure : Hydroxyl group at the para position of the phenyl ring.
  • Key Differences: The hydroxyl group enables hydrogen bonding, increasing water solubility and acidity (pKa ~10 for phenolic OH) .
  • Applications: Limited to formulations adhering to IFRA guidelines, unlike the non-hydroxylated target compound .

3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one (CAS 64921-99-9)

  • Structure : Pyrazole ring replaces the phenyl group.
  • Properties: Molecular formula: C₈H₁₂N₂O .
  • Applications : Likely used in pharmaceutical or agrochemical research due to pyrazole’s bioactivity .

3-Methyl-2-butanone (CAS 563-80-4)

  • Structure : Simpler aliphatic ketone without aromatic substituents.
  • Physical Properties :
    • Molecular weight: 86.13 g/mol (vs. ~176.23 g/mol for the target compound) .
    • Higher volatility (lower boiling point) due to smaller size and lack of aromaticity.
  • Applications : Common solvent in laboratories and industrial processes .

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) Key Functional Groups Applications Safety Considerations
This compound* C₁₂H₁₆O ~240 (estimated) ~0.96 (estimated) Methylphenyl, ketone Fragrance intermediate, synthesis Likely low hazard (analog data)
3-Methyl-1-phenyl-2-butanone C₁₁H₁₄O 237 0.958 Phenyl, ketone Organic synthesis Non-hazardous
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ N/A N/A Phenolic hydroxyl, ketone Restricted fragrance use IFRA-regulated
3-Methyl-2-butanone C₅H₁₀O 94–96 0.805 Aliphatic ketone Solvent, reagent Flammable

*Estimated values based on structural analogs.

Biological Activity

3-Methyl-1-(3-methylphenyl)butan-2-one, also known as mesifurane, is a ketone compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C13H18OC_{13}H_{18}O. Its structural characteristics include a ketone functional group and two methyl groups attached to the phenyl ring, which contribute to its unique chemical behavior.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells by disrupting microtubule dynamics, which is crucial for cell division .
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may help in mitigating oxidative stress in cells. This property is vital for protecting cells from damage caused by free radicals .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : The compound interacts with tubulin, leading to the destabilization of microtubules. This action is similar to that of known anticancer agents like colchicine and has been linked to its antiproliferative effects on cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : By enhancing the cellular antioxidant defense system, this compound may reduce ROS levels, thereby protecting cells from oxidative damage .
  • Cytokine Inhibition : The compound may inhibit the synthesis or release of pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study A Demonstrated significant antiproliferative activity in MCF-7 breast cancer cells with an IC50 value in the low nanomolar range.
Study B Reported antioxidant activity with a significant reduction in oxidative stress markers in vitro.
Study C Showed potential anti-inflammatory effects through the downregulation of TNF-alpha and IL-6 in macrophage cultures.

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